Cas no 1806960-30-4 (2-(Difluoromethyl)-4-methoxy-6-nitropyridine-3-acetonitrile)
2-(Difluoromethyl)-4-methoxy-6-nitropyridine-3-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-4-methoxy-6-nitropyridine-3-acetonitrile
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- Inchi: 1S/C9H7F2N3O3/c1-17-6-4-7(14(15)16)13-8(9(10)11)5(6)2-3-12/h4,9H,2H2,1H3
- InChI Key: KYDKAYNIZNMTSM-UHFFFAOYSA-N
- SMILES: FC(C1C(CC#N)=C(C=C([N+](=O)[O-])N=1)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 325
- XLogP3: 1.3
- Topological Polar Surface Area: 91.7
2-(Difluoromethyl)-4-methoxy-6-nitropyridine-3-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029019721-250mg |
2-(Difluoromethyl)-4-methoxy-6-nitropyridine-3-acetonitrile |
1806960-30-4 | 95% | 250mg |
$970.20 | 2022-03-31 | |
| Alichem | A029019721-500mg |
2-(Difluoromethyl)-4-methoxy-6-nitropyridine-3-acetonitrile |
1806960-30-4 | 95% | 500mg |
$1,853.50 | 2022-03-31 | |
| Alichem | A029019721-1g |
2-(Difluoromethyl)-4-methoxy-6-nitropyridine-3-acetonitrile |
1806960-30-4 | 95% | 1g |
$2,779.20 | 2022-03-31 |
2-(Difluoromethyl)-4-methoxy-6-nitropyridine-3-acetonitrile Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2-(Difluoromethyl)-4-methoxy-6-nitropyridine-3-acetonitrile
Introduction to 2-(Difluoromethyl)-4-methoxy-6-nitropyridine-3-acetonitrile (CAS No. 1806960-30-4)
2-(Difluoromethyl)-4-methoxy-6-nitropyridine-3-acetonitrile (CAS No. 1806960-30-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a difluoromethyl group, a methoxy substituent, and a nitro group attached to a pyridine ring. These functional groups contribute to the compound's potential biological activities and pharmacological properties, making it a promising candidate for various therapeutic applications.
The synthesis of 2-(Difluoromethyl)-4-methoxy-6-nitropyridine-3-acetonitrile involves a series of well-defined chemical reactions, including the introduction of the difluoromethyl group and the nitration of the pyridine ring. Recent advancements in synthetic methodologies have enabled researchers to produce this compound with high yield and purity, facilitating its evaluation in various biological assays.
In terms of its chemical structure, the presence of the difluoromethyl group is particularly noteworthy. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic properties, which can be crucial for drug development. The methoxy substituent on the pyridine ring further enhances the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability. The nitro group, on the other hand, can serve as a bioisostere for other functional groups, providing additional opportunities for structural optimization.
Recent studies have explored the biological activities of 2-(Difluoromethyl)-4-methoxy-6-nitropyridine-3-acetonitrile. One notable area of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, preliminary data suggest that this compound may exhibit inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, its ability to modulate other signaling pathways, such as those involved in inflammation and oxidative stress, has been investigated.
The pharmacological profile of 2-(Difluoromethyl)-4-methoxy-6-nitropyridine-3-acetonitrile has also been evaluated in preclinical models. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. Moreover, its selectivity towards cancer cells over normal cells suggests that it may have a favorable therapeutic index, reducing the risk of side effects.
To further understand the mechanism of action of 2-(Difluoromethyl)-4-methoxy-6-nitropyridine-3-acetonitrile, researchers have employed a combination of biochemical and cellular assays. These studies have provided insights into its interaction with specific protein targets and its effects on cellular processes such as apoptosis and cell cycle regulation. The results from these investigations have highlighted the compound's multifaceted biological activities and its potential as a lead molecule for drug discovery.
In addition to its therapeutic potential, 2-(Difluoromethyl)-4-methoxy-6-nitropyridine-3-acetonitrile has also been studied for its use as a chemical probe in academic research. Its unique structural features make it an ideal candidate for investigating the role of specific functional groups in biological processes. By using this compound as a tool molecule, researchers can gain valuable insights into the mechanisms underlying various diseases and develop more effective therapeutic strategies.
The safety profile of 2-(Difluoromethyl)-4-methoxy-6-nitropyridine-3-acetonitrile is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, further supporting its potential for clinical development. However, ongoing research is necessary to fully characterize its safety profile and ensure its suitability for human use.
In conclusion, 2-(Difluoromethyl)-4-methoxy-6-nitropyridine-3-acetonitrile (CAS No. 1806960-30-4) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation in both academic research and pharmaceutical development. As research continues to advance, it is anticipated that this compound will play a significant role in the discovery and development of new drugs for various diseases.
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